3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a brominated phenyl derivative with a pyridinylmethyl-substituted pyrazolo[1,5-a]pyrimidine precursor . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which could make it useful in cancer treatment.
Materials Science: The compound’s polycyclic aromatic structure makes it a candidate for use in organic electronics and photonics.
Biological Research: The compound’s interactions with various biological targets are being studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with the cell cycle, potentially leading to the suppression of cancer cell proliferation . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to and inhibit CDK2 is a key aspect of its mechanism of action.
Comparison with Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar structure but with the pyridinyl group attached at a different position.
3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: This compound features a pyrimidinyl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H14BrN5 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14BrN5/c19-15-12-22-24-17(21-11-13-5-4-8-20-10-13)9-16(23-18(15)24)14-6-2-1-3-7-14/h1-10,12,21H,11H2 |
InChI Key |
SMIZFGZXFDGISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CN=CC=C4)Br |
Origin of Product |
United States |
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